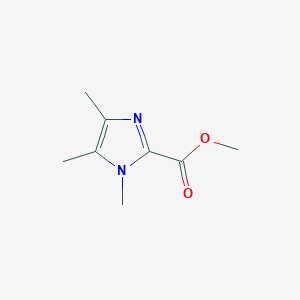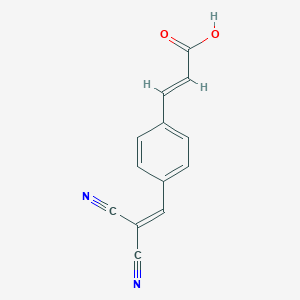
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile, also known as Cbz-Mal, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and molecular electronics.
Applications De Recherche Scientifique
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been shown to have anti-cancer properties and could be used in the development of new cancer treatments. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been studied for its use in organic electronics, as it has been shown to exhibit good electron-transporting properties.
Mécanisme D'action
The mechanism of action of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile is not fully understood, but it is thought to be related to its ability to form adducts with biomolecules such as proteins and DNA. This leads to changes in the structure and function of these molecules, which can result in cell death or other biological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been shown to have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile in lab experiments is its high purity and yield, which makes it a reliable and efficient compound to work with. Additionally, its fluorescent properties make it a useful tool for detecting metal ions in biological samples. However, one limitation of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile is its potential toxicity, which could be a concern when working with it in lab experiments.
Orientations Futures
There are several potential future directions for research on (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile. One area of interest is its use in developing new cancer treatments, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, further studies could investigate its use as a fluorescent probe for detecting metal ions in biological samples. Finally, research could also focus on optimizing the synthesis method for (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile to improve its yield and purity.
Méthodes De Synthèse
The synthesis of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile involves a reaction between benzaldehyde and malononitrile in the presence of an acid catalyst. The resulting compound is then treated with ethyl chloroformate to obtain the final product. This method has been reported to have a high yield and purity, making it a reliable and efficient way to produce (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile.
Propriétés
Numéro CAS |
122520-73-4 |
|---|---|
Nom du produit |
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile |
Formule moléculaire |
C13H8N2O2 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(E)-3-[4-(2,2-dicyanoethenyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8N2O2/c14-8-12(9-15)7-11-3-1-10(2-4-11)5-6-13(16)17/h1-7H,(H,16,17)/b6-5+ |
Clé InChI |
FYUKHNUSVGJQFX-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)O)C=C(C#N)C#N |
SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=C(C#N)C#N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)O)C=C(C#N)C#N |
Synonymes |
((4-(1-carboxyethen-2-yl)phenyl)methylene)propanedinitrile (4-(1-carboxyethen-2-yl)benzylidene)malononitrile CINNBZMEPRCN2 tyrphostin 11 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



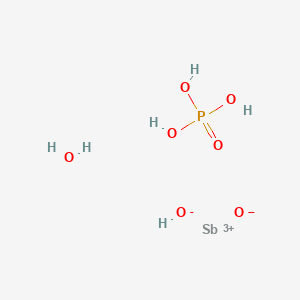
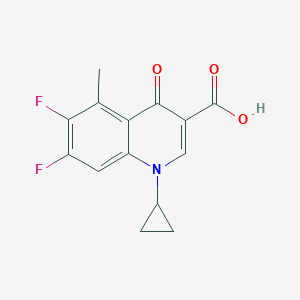
![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
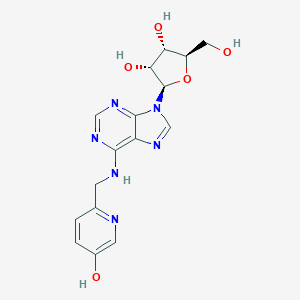
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
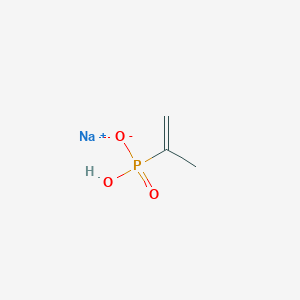
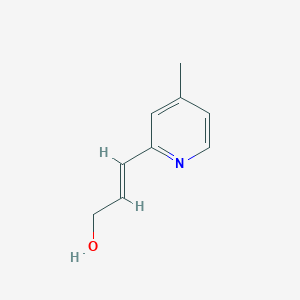
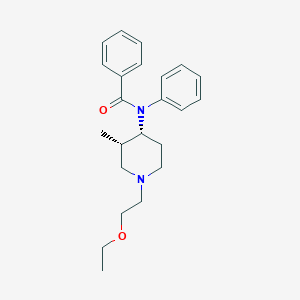
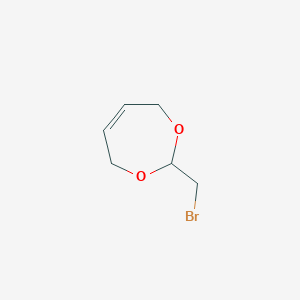
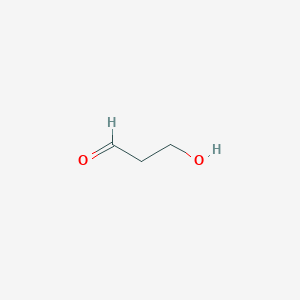
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
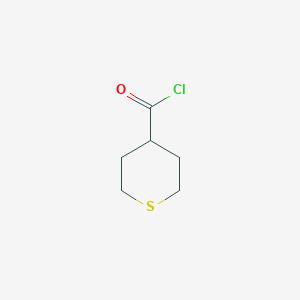
![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)
